molecular formula C12H18N2O B2629310 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2201615-48-5

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2629310
CAS No.: 2201615-48-5
M. Wt: 206.289
InChI Key: VFGQCPXQBJVDSI-UHFFFAOYSA-N
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Description

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is a cyclopentanol derivative featuring a methyl-substituted pyridinylamino group at the 2-position. The pyridinyl group contributes to electron-rich coordination sites, while the hydroxyl group on the cyclopentanol ring enhances polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGQCPXQBJVDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of 4-methyl-2-aminopyridine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby preventing the production of nitric oxide. This inhibition can lead to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

A closely related compound, chlorido(4-methylpyridin-2-amine-κN1)-(2-{[(4-methylpyridin-2-yl)imino-κN]methyl}phenolato-κO)copper(II), demonstrates the role of pyridinylamino groups in metal coordination. In this Cu(II) complex, the pyridinylamine ligand facilitates a distorted tetrahedral geometry around the Cu center, with coordination involving phenolic oxygen and pyridinyl nitrogen atoms. Notably, the non-coordinated pyridinyl groups in the ligand highlight steric and electronic selectivity, which may contrast with the target compound’s behavior in similar environments .

Key Differences:

  • Steric Effects: The cyclopentanol backbone introduces greater rigidity compared to the flexible methylene linker in the Cu(II) ligand.

Substituent-Driven Property Modifications

4-Methyl-1-phenylpentan-2-ol (CAS 7779-78-4) shares a hydroxyl group but replaces the pyridinylamino moiety with a benzyl group.

  • Hydrophobicity: The phenyl group in 4-methyl-1-phenylpentan-2-ol increases lipophilicity (clogP ≈ 2.8) compared to the more polar pyridinylamino group in the target compound (predicted clogP ≈ 1.2).
  • Reactivity: The absence of a nitrogen heterocycle limits coordination capabilities but enhances stability under acidic conditions .

Heterocyclic Derivatives

Famotidine derivatives (e.g., CAS 107880-74-0) feature thiazole and sulfonamide groups instead of pyridinylamino motifs. These differences impact both chemical and pharmacological profiles:

  • Electron Density: Thiazole rings offer sulfur-based electron donation, contrasting with the pyridine’s nitrogen lone pairs.
  • Biological Activity: Famotidine derivatives target histamine receptors, whereas the target compound’s bioactivity (if any) remains unexplored in the literature .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Coordination Behavior Predicted clogP
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol C₁₂H₁₈N₂O Cyclopentanol, pyridinylamino Potential O/N donor sites 1.2
Chlorido(4-methylpyridin-2-amine)copper(II) C₁₄H₁₅ClCuN₃O Phenolato, pyridinylimino Distorted tetrahedral Cu(II) N/A
4-Methyl-1-phenylpentan-2-ol C₁₂H₁₈O Benzyl, hydroxyl Non-coordinating 2.8
Famotidine derivative (CAS 107880-74-0) C₈H₁₂N₄O₂S₂ Thiazole, sulfonamide S/N donor sites -0.5

Biological Activity

2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a pyridine derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 206.28 g/mol

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Research indicates that it can inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a significant role in inflammatory responses. The inhibition occurs through competitive binding at the enzyme's active site, leading to decreased production of nitric oxide (NO), a key mediator in inflammation .

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has shown significant potential in reducing inflammatory markers in vitro and in vivo. For example, studies have demonstrated that it can effectively lower nitrite levels in macrophage cultures stimulated with lipopolysaccharides (LPS) and interferon-gamma .
  • Enzyme Inhibition :
    • In vitro studies have reported an IC50 value of approximately 6 nM for inhibiting NOS II activity derived from mouse RAW 264.7 cells, indicating high potency .
  • Potential Pharmacological Applications :
    • Its properties suggest applications in treating conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Notes
2-Amino-4-methylpyridineStructure6 (murine NOS II)Potent inhibitor of NOS II
4-Methylpyridin-2-amineNot specifiedHigher than 40Less potent on human NOS II
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylateNot specifiedNot availableContains a piperidine ring

Study on Anti-inflammatory Activity

A significant study investigated the effects of this compound on LPS-induced inflammation in rat models. The results indicated that administration of the compound significantly reduced plasma nitrate levels, demonstrating its efficacy as an anti-inflammatory agent .

In Vivo Efficacy

In vivo studies also highlighted the compound's selective inhibition of NOS II over other isoforms, showcasing a promising therapeutic index for conditions characterized by elevated NO levels .

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